1,2,4,5-Tetrazine-3,6-diamine

Vue d'ensemble

Description

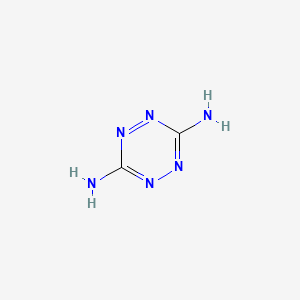

1,2,4,5-Tetrazine-3,6-diamine is a heterocyclic compound with the molecular formula C2H4N6 It is characterized by a six-membered ring containing four nitrogen atoms and two amino groups at the 3 and 6 positions

Mécanisme D'action

Target of Action

1,2,4,5-Tetrazine-3,6-diamine is a high-nitrogen energetic material It’s known that such compounds are generally used in the design of new energetic materials .

Mode of Action

The mode of action of this compound involves nitration, a chemical reaction that introduces a nitro group into a molecule . The nitration of this compound takes place only on the exocyclic (“bridging”) secondary amine groups . This reaction is part of the process of creating new energetic materials .

Biochemical Pathways

The compound is involved in the synthesis of various nitro-azole derivatives, which are compounds with a more balanced oxygen content . These derivatives are popular in the design of new energetic materials .

Result of Action

The result of the action of this compound is the formation of new energetic materials with a more balanced oxygen content . These materials have high density, thermostability, and remarkable insensitivity to electrostatic discharge, friction, and impact .

Analyse Biochimique

Biochemical Properties

1,2,4,5-Tetrazine-3,6-diamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to participate in inverse electron demand Diels-Alder (IEDDA) reactions, which are widely used in bioorthogonal chemistry for labeling and imaging applications . The amino groups in this compound can form hydrogen bonds and electrostatic interactions with various biomolecules, facilitating its incorporation into biological systems. Additionally, it has been reported to interact with metal ions, forming coordination complexes that can influence enzymatic activity and protein function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Its ability to participate in bioorthogonal reactions makes it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins can be used to track protein localization and dynamics within cells . Furthermore, its interactions with metal ions and enzymes can modulate cellular functions, potentially leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through IEDDA reactions. This reaction mechanism allows for the selective and rapid labeling of biomolecules in complex biological environments . The amino groups in this compound can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to target biomolecules. Additionally, the formation of coordination complexes with metal ions can lead to enzyme inhibition or activation, thereby influencing biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can affect its long-term efficacy in biochemical applications. In vitro and in vivo studies have demonstrated that this compound can maintain its activity for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to be well-tolerated, with minimal toxic effects . At higher doses, it can exhibit cytotoxicity and adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a certain concentration of this compound is required to achieve the desired biochemical or therapeutic outcome . It is important to carefully optimize the dosage to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidative enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . Additionally, its interactions with metal ions can influence metabolic flux and alter the levels of key metabolites in cells . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, its binding to plasma proteins can affect its distribution and bioavailability in the body . The localization and accumulation of this compound in specific cellular compartments can impact its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or nucleus, through the presence of targeting sequences or modifications . The localization of this compound in these compartments can influence its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and optimizing its use in biochemical research.

Méthodes De Préparation

The synthesis of 1,2,4,5-Tetrazine-3,6-diamine can be achieved through several routes. One common method involves the reaction of hydrazine with dicyandiamide under controlled conditions. The reaction typically proceeds as follows:

Hydrazine and Dicyandiamide Reaction: Hydrazine (N2H4) reacts with dicyandiamide (C2H4N4) in the presence of a suitable solvent, such as water or ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to yield this compound.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

1,2,4,5-Tetrazine-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation typically leads to the formation of tetrazine derivatives with different functional groups.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction often results in the formation of partially or fully reduced tetrazine derivatives.

Substitution: The amino groups in this compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, leading to the formation of substituted tetrazine derivatives.

Applications De Recherche Scientifique

1,2,4,5-Tetrazine-3,6-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of novel materials with specific properties.

Biology: The compound has been investigated for its potential as a bioorthogonal reagent. Its ability to undergo rapid and selective reactions with strained alkenes and alkynes makes it useful in bioconjugation and imaging studies.

Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and other biomolecules. Its derivatives have shown promise in inhibiting the growth of cancer cells.

Industry: In the field of energetic materials, this compound is used in the formulation of explosives and propellants

Comparaison Avec Des Composés Similaires

1,2,4,5-Tetrazine-3,6-diamine can be compared with other tetrazine derivatives and similar heterocyclic compounds:

1,2,4,5-Tetrazine: This parent compound lacks the amino groups present in this compound. The presence of amino groups in this compound enhances its reactivity and allows for further functionalization.

3,6-Diamino-1,2,4,5-tetrazine-1,4-dioxide: This derivative contains additional oxygen atoms, which can alter its chemical properties and reactivity. It is often used in different applications compared to this compound.

1,2,4-Triazine: This compound has a similar ring structure but contains only three nitrogen atoms. It is used in various applications, including pharmaceuticals and agrochemicals, but lacks the unique reactivity of tetrazines.

Activité Biologique

1,2,4,5-Tetrazine-3,6-diamine (C2H4N6), a heterocyclic compound characterized by a six-membered ring containing four nitrogen atoms and two amino groups at the 3 and 6 positions, has garnered significant attention in both materials science and medicinal chemistry due to its unique biological activity and chemical reactivity. This article delves into its biological properties, mechanisms of action, potential applications in drug development, and relevant case studies.

Overview of Biological Activity

This compound is recognized for its high energy density and ability to participate in bioorthogonal reactions , which are chemical reactions that can occur selectively in living systems without disrupting natural biological processes. This property makes it a valuable tool for studying cellular processes and developing therapeutic agents.

Biochemical Pathways

The compound's biological activity is largely attributed to its ability to form covalent bonds with biomolecules through inverse electron demand Diels-Alder (IEDDA) reactions. These reactions facilitate the selective labeling of biomolecules, enabling researchers to track protein localization and dynamics within cells. The following biochemical properties highlight its significance:

- Enzyme Interactions : this compound has shown potential interactions with various enzymes and proteins. Its reactivity allows it to participate in biochemical pathways that may lead to therapeutic applications.

- Cellular Effects : The compound affects various cell types and processes. Its involvement in bioorthogonal reactions allows for the study of cell signaling pathways and gene expression.

Applications in Drug Development

The unique reactivity of this compound positions it as a promising scaffold for drug development. Its ability to form stable complexes with biological macromolecules suggests potential therapeutic applications. Notably:

- Bioconjugation : This compound can be utilized for bioconjugation processes that attach molecules of interest to biomolecules like antibodies or proteins. Such techniques are valuable in targeted imaging and drug delivery systems.

- Energetic Materials : Due to its high nitrogen content, it is also explored for creating new energetic materials with balanced oxygen content.

Case Studies and Research Findings

Recent studies have provided insights into the synthesis and application of this compound:

- Nitration Studies : Research demonstrated that nitration occurs exclusively on the exocyclic secondary amine groups of related compounds. This specificity aids in designing new derivatives with tailored properties .

- Bioorthogonal Chemistry : A study highlighted how 1,2,4,5-tetrazine derivatives can be employed in bioorthogonal ligation strategies for live-cell imaging and tracking protein interactions within cellular environments.

- Thermodynamics of Decomposition : Investigations into the decomposition mechanisms of high-energy compounds including 1,2,4,5-tetrazine derivatives reveal critical insights into their stability and potential applications in energetic materials .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique properties of compounds similar to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2,4-Tetrazole | Five-membered ring with one nitrogen atom | More stable; less reactive than tetrazines |

| 3-Amino-1,2,4-triazole | Three nitrogen atoms in a five-membered ring | Exhibits different biological activities |

| 1-Hydroxy-1H-tetrazole | Hydroxyl group addition | Increased solubility; altered reactivity |

The distinct presence of two amino groups in this compound enhances its reactivity compared to these similar compounds.

Propriétés

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2,4,5-Tetrazine-3,6-diamine a compound of interest in materials science?

A: this compound and its derivatives are of significant interest in materials science due to their potential as energetic materials. These compounds can incorporate both fuel and oxidizer components within the same molecule []. This characteristic leads to a more balanced oxygen content and the potential for powerful and controllable energy release.

Q2: What is the significance of understanding the decomposition mechanism of N3,N6-bis (1 H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz)?

A: Understanding the decomposition pathways of BTATz, a derivative of this compound, is crucial for predicting its behavior and safety as an energetic material []. Through combined mass spectrometry and computational studies, researchers identified two key fragmentation processes: the loss of nitrogen molecules and the loss of hydrazoic acid. Understanding these initial steps is crucial for predicting the energy release and potential hazards associated with BTATz.

Q3: Can this compound derivatives be used for applications beyond energetic materials?

A: Yes, research has explored the use of this compound derivatives in other applications. For example, a tetrazine-based catecholamide ligand, N,N′-bis(N″-(aminoethyl)-2,3-bis(hydroxy)benzamide)-1,2,4,5-tetrazine-3,6-diamine, has shown potential for removing heavy metals like Cd(II), Co(II), and Cu(II) from solutions []. This highlights the versatility of this class of compounds for diverse applications beyond explosives.

Q4: How do computational chemistry approaches contribute to the study of this compound derivatives?

A: Computational chemistry plays a crucial role in predicting the properties and reactivity of this compound derivatives []. Density Functional Theory (DFT) calculations help determine the stability, energy content, and potential decomposition pathways of these compounds. These insights guide the design of new derivatives with tailored properties, such as increased stability or enhanced energetic performance.

Q5: Are there alternative compounds being explored for similar applications?

A: Yes, several other compounds are being investigated as potential replacements for traditional energetic materials. These include compounds like 1,1-diamino-2,2-dinitroethylene, 5-nitro-1,2,4-triazol-3-one, and this compound-1,4-dioxide, among others []. The search for new materials is driven by the need for safer, more powerful, and less environmentally harmful alternatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.